An In-depth Technical Guide to tert-Butyl 2-Furyl Ketone: Nomenclature, Synthesis, and Scientific Context
An In-depth Technical Guide to tert-Butyl 2-Furyl Ketone: Nomenclature, Synthesis, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 2-furyl ketone, a molecule of interest in synthetic and medicinal chemistry. Due to its limited commercial availability and documentation, this paper emphasizes its systematic nomenclature, predicted physicochemical properties, and a detailed exploration of its synthetic methodologies from a first-principles perspective. The insights provided are geared towards enabling its synthesis and facilitating its application in research and development.
Nomenclature and Structure Elucidation
The designation "tert-butyl 2-furyl ketone" describes a ketone moiety where the carbonyl carbon is flanked by a tert-butyl group and a furan ring substituted at the 2-position. According to IUPAC nomenclature, the preferred name for this compound is 1-(furan-2-yl)-2,2-dimethylpropan-1-one . Other systematic names include 2-pivaloylfuran.
The structure consists of a five-membered aromatic furan ring directly bonded to a carbonyl group. This carbonyl group is, in turn, attached to a sterically demanding tert-butyl group. This significant steric hindrance is a defining feature of the molecule and is anticipated to heavily influence its reactivity and synthetic accessibility.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C9H12O2 | Calculated |
| Molecular Weight | 152.19 g/mol | Calculated |
| IUPAC Name | 1-(furan-2-yl)-2,2-dimethylpropan-1-one | --- |
| Synonyms | tert-Butyl 2-furyl ketone, 2-Pivaloylfuran | --- |
| CAS Number | Not assigned | --- |
Synthesis and Methodologies: A Practical Approach
The synthesis of tert-butyl 2-furyl ketone is not yet widely documented. However, a robust and logical synthetic strategy involves the coupling of an organometallic reagent with an acyl halide. The most direct and feasible approach is the Grignard reaction between 2-furoyl chloride and tert-butylmagnesium chloride.
Proposed Synthetic Pathway: Grignard Reaction
The reaction of a Grignard reagent with an acyl chloride is a classic method for ketone synthesis. In this specific case, tert-butylmagnesium chloride acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-furoyl chloride.
Caption: Proposed synthesis of tert-butyl 2-furyl ketone via Grignard reaction.
Mechanistic and Practical Considerations
The primary challenge in reacting Grignard reagents with acyl chlorides is the potential for a second nucleophilic addition to the newly formed ketone, which would yield a tertiary alcohol. However, the significant steric hindrance provided by the tert-butyl group in the target ketone is expected to substantially mitigate this side reaction. Research has shown that voluminous alkyl groups on the carbonyl carbon of furyl ketones can suppress 1,4-addition of Grignard reagents to the furan ring, a common side reaction with less hindered ketones.[1]
The moderation of Grignard reagent reactivity can also be achieved through the use of specific ethers, such as bis[2-(N,N-dimethylamino)ethyl] ether, which can form a tridentate complex with the Grignard reagent, thereby preventing the secondary addition to the ketone product.[2]
Experimental Protocol (Hypothetical)
The following is a proposed, detailed protocol for the laboratory-scale synthesis of 1-(furan-2-yl)-2,2-dimethylpropan-1-one.
Materials:
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2-Furoyl chloride (1.0 eq)
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tert-Butylmagnesium chloride (1.0 M solution in THF, 1.1 eq)[3]
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride solution
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermometer is assembled. The system is purged with dry nitrogen.
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Reagent Preparation: Anhydrous diethyl ether or THF is added to the flask. 2-Furoyl chloride is then added to the solvent. The solution is cooled to -78 °C using a dry ice/acetone bath.
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Grignard Addition: tert-Butylmagnesium chloride solution is added dropwise from the dropping funnel to the cooled solution of 2-furoyl chloride over a period of 30-60 minutes, ensuring the internal temperature does not rise above -70 °C.
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Reaction Monitoring: The reaction is stirred at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while maintaining a low temperature.
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Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
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Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-(furan-2-yl)-2,2-dimethylpropan-1-one.
Reactivity and Potential Applications in Drug Development
The chemical reactivity of tert-butyl 2-furyl ketone is dictated by its three key components: the furan ring, the ketone carbonyl group, and the tert-butyl group.
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Furan Ring: As an electron-rich aromatic system, the furan ring can undergo electrophilic aromatic substitution. It can also participate in various cycloaddition reactions.
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Ketone Carbonyl: The carbonyl group is susceptible to nucleophilic attack, though this is sterically hindered by the adjacent tert-butyl group. It can undergo reactions such as reduction to the corresponding alcohol or reductive amination.
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tert-Butyl Group: This bulky group provides steric shielding to the carbonyl, influencing its reactivity and providing metabolic stability in a pharmaceutical context.
In drug development, the furan moiety is a versatile scaffold found in numerous bioactive compounds. The introduction of a sterically hindered ketone, such as in the title compound, can serve as a valuable synthetic intermediate. The tert-butyl group can impart desirable pharmacokinetic properties, such as increased metabolic stability and lipophilicity. This makes 1-(furan-2-yl)-2,2-dimethylpropan-1-one a potentially useful building block for the synthesis of novel therapeutic agents.
Comparative Analysis with Less Hindered Analogs
For context, it is useful to compare the predicted properties of tert-butyl 2-furyl ketone with its less sterically hindered analog, 2-acetylfuran (methyl 2-furyl ketone).
| Property | tert-Butyl 2-Furyl Ketone (Predicted/Inferred) | 2-Acetylfuran (Experimental) |
| Steric Hindrance | High | Low |
| Reactivity at Carbonyl | Lower | Higher |
| Susceptibility to 1,4-addition | Lower | Higher |
| CAS Number | Not assigned | 1192-62-7 |
| Molecular Weight | 152.19 g/mol | 110.11 g/mol |
| Form | Likely a liquid at STP | Liquid |
The increased steric bulk of the tert-butyl group is the most significant differentiator, leading to a more controlled and selective reactivity profile at the expense of potentially slower reaction kinetics.
Conclusion
While tert-butyl 2-furyl ketone (1-(furan-2-yl)-2,2-dimethylpropan-1-one) is not a commercially cataloged chemical, its synthesis is achievable through established organometallic methodologies, primarily the Grignard reaction of 2-furoyl chloride with tert-butylmagnesium chloride. The inherent steric hindrance of the tert-butyl group is a key feature that is predicted to modulate its reactivity, particularly in preventing over-addition in its synthesis. This compound represents a potentially valuable, sterically encumbered building block for applications in synthetic and medicinal chemistry, offering a unique combination of a furan scaffold with a metabolically robust and sterically directing functional group. The protocols and insights provided in this guide are intended to serve as a foundational resource for its synthesis, characterization, and exploration in future research endeavors.
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